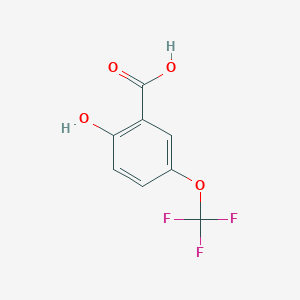

2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Description

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYMLXYADOZCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379381 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-57-1 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129644571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129644-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7H38I0VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can enhance key molecular properties such as lipophilicity and metabolic stability, making this compound a significant precursor for the development of novel therapeutic agents and advanced materials.

Synthesis via Kolbe-Schmitt Reaction

The synthesis of this compound is effectively achieved through the Kolbe-Schmitt reaction. This classic carboxylation method involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[1][2] The process begins with the deprotonation of the starting material, 4-(trifluoromethoxy)phenol, to form the more nucleophilic sodium phenoxide. This intermediate then reacts with carbon dioxide, followed by acidic workup to yield the desired salicylic acid derivative.

The overall transformation is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound based on the general principles of the Kolbe-Schmitt reaction.[1][3][4]

Materials:

-

4-(trifluoromethoxy)phenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high pressure

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., Toluene)

-

Water (deionized)

-

Ethanol/water mixture for recrystallization

Procedure:

-

Formation of Sodium Phenoxide:

-

In a suitable high-pressure autoclave reactor, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a minimal amount of anhydrous solvent.

-

Carefully add a stoichiometric equivalent of sodium hydroxide (1 equivalent), either as a solid or a concentrated aqueous solution.

-

Heat the mixture under vacuum to remove water and solvent, yielding the dry sodium 4-(trifluoromethoxy)phenoxide salt.

-

-

Carboxylation:

-

Acidification and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid reaction mixture in water.

-

Slowly add concentrated H₂SO₄ or HCl to the aqueous solution with stirring until the pH is strongly acidic (pH 1-2).

-

The product, this compound, will precipitate as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum.

-

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material and the final product is provided below.

| Property | 4-(trifluoromethoxy)phenol (Starting Material) | This compound (Product) |

| CAS Number | 828-27-3 | 129644-57-1 |

| Molecular Formula | C₇H₅F₃O₂[5] | C₈H₅F₃O₄ |

| Molecular Weight | 178.11 g/mol [5][6] | 222.12 g/mol |

| Appearance | - | Light brown to brown solid |

| Melting Point | 17-18 °C[6] | 130-132 °C |

| Boiling Point | 91-93 °C (at 20 mmHg)[6] | - |

| Density | 1.375 g/mL[6] | - |

Characterization Data

The structural confirmation of the synthesized this compound is performed using standard analytical techniques. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as salicylic acid, benzoic acid, and other trifluoromethoxy-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to TMS.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 13.0 | broad singlet | 1H | -COOH |

| ~10.0 - 11.0 | broad singlet | 1H | Ar-OH |

| ~7.8 | doublet | 1H | H-6 |

| ~7.4 | doublet of doublets | 1H | H-4 |

| ~7.1 | doublet | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) | Assignment |

|---|---|

| ~172 | C=O (Carboxylic Acid) |

| ~158 | C-OH (C-2) |

| ~145 | C-OCF₃ (C-5) |

| ~123 | Aromatic CH |

| ~121 (q, J ≈ 256 Hz) | -OCF₃ |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | C-COOH (C-1) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid O-H |

| ~3200 (broad) | O-H stretch | Phenolic O-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1710 - 1680 | C=O stretch | Carboxylic Acid C=O[7] |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1200 | C-O stretch | Carboxylic Acid/Phenol |

| 1250 - 1050 | C-F stretch | Trifluoromethoxy (CF₃) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

|---|---|

| 222 | [M]⁺ (Molecular Ion) |

| 205 | [M - OH]⁺ |

| 177 | [M - COOH]⁺ |

| 153 | [M - OCF₃]⁺ |

Standard Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below.

Caption: General workflow for synthesis, purification, and characterization.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

For KBr pellets, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption peaks corresponding to the functional groups of the molecule.

3. Mass Spectrometry (MS):

-

Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. The Kolbe–Schmitt reaction or Kolbe process (named after Hermann Kolb - askIITians [askiitians.com]

- 5. chemscene.com [chemscene.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physicochemical properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated derivative of salicylic acid. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with a trifluoromethoxy group, makes it a compound of interest in medicinal chemistry and materials science. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, distinguishing it from its parent compound, salicylic acid. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of a key experimental workflow.

Physicochemical Properties

The are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the key quantitative data available for this compound. For comparative purposes, data for the related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is also included where specific data for the trifluoromethoxy analog is limited.

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (2-hydroxy-5-(trifluoromethyl)benzoic acid) |

| Molecular Formula | C8H5F3O4[1] | C8H5F3O3[2][3] |

| Molecular Weight | Not explicitly found | 206.12 g/mol [2][4] |

| Melting Point | 130-132 °C[5] | Not available |

| Boiling Point | Not available | 292.8 ± 40.0 °C (Predicted)[2] |

| Appearance | Light brown to brown solid[5] | White crystalline solid[2] |

| pKa | Not available | 2.55 ± 0.10 (Predicted)[6] |

| LogP | Not available | 3.89[2] |

| Density | Not available | 1.5 ± 0.1 g/cm³[2] |

| Storage | Sealed in dry, Room Temperature[5] | Inert atmosphere, Room Temperature[4] |

| CAS Number | 129644-57-1[1][7][8] | 79427-88-6[2][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[10]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated digital instrument.[13]

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[13]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [14]

-

Solution Preparation: A precisely weighed amount of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol if the compound has low aqueous solubility.

-

Titration Setup: A pH meter with a calibrated electrode is placed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The additions are smaller in volume near the expected equivalence point where the pH changes rapidly.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[15]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake Flask Method [16]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[17]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[17]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the melting point of an organic solid using the capillary method.

Caption: Experimental workflow for melting point determination.

References

- 1. aobchem.com [aobchem.com]

- 2. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]

- 3. PubChemLite - 2-hydroxy-5-(trifluoromethyl)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. 2-Hydroxy-5-(trifluoromethyl)benzoic acid | 79427-88-6 [sigmaaldrich.com]

- 5. This compound CAS#: 129644-57-1 [m.chemicalbook.com]

- 6. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]

- 7. 129644-57-1|this compound|BLD Pharm [bldpharm.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. 79427-88-6|2-Hydroxy-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. youtube.com [youtube.com]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

2-hydroxy-5-(trifluoromethoxy)benzoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated derivative of salicylic acid. The introduction of a trifluoromethoxy group at the 5-position of the benzene ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. Based on the well-established mechanism of action of salicylic acid and its derivatives, this compound is hypothesized to function primarily as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, evidence from related trifluoromethyl-containing salicylate analogs suggests a potential role in modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, drawing on data from its structural analogs. It is intended for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[3][4]

Additionally, based on studies of 4-trifluoromethyl derivatives of salicylate, it is plausible that this compound or its metabolites could inhibit the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.[1][2]

Cyclooxygenase (COX) Inhibition

The COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic physiological functions. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[5] The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are largely attributed to the inhibition of COX-2, while some of the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3]

It is hypothesized that this compound acts as an inhibitor of both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and other pro-inflammatory mediators.

Caption: Putative Cyclooxygenase (COX) Signaling Pathway Inhibition.

NF-κB Signaling Pathway Modulation

The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and COX-2 itself. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

Studies on 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) have shown that it can inhibit the activation of NF-κB.[2] This suggests that this compound may also possess the ability to suppress the inflammatory response by preventing NF-κB-mediated transcription of pro-inflammatory genes.

References

- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic compound that has become a valuable building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document details the compound's synthesis, key experimental protocols, and its evolution from a synthesized reference standard to a commercially available reagent.

Introduction: The Rise of Fluorinated Scaffolds

The introduction of fluorine and fluorine-containing moieties into organic molecules has been a transformative strategy in drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates. This compound, a salicylic acid derivative bearing this beneficial group, has emerged as a significant intermediate in the synthesis of complex bioactive molecules. This guide traces the documented origins and development of this important chemical entity.

Early Synthesis and Discovery

While this compound is now commercially available from various suppliers, its initial documented synthesis appears in the early 21st century as a necessary reference standard for a metabolic study. A 2002 publication by Dalvie et al. in Drug Metabolism and Disposition details the chemical synthesis of what they refer to as "5-trifluoromethoxy salicylic acid." This synthesis was undertaken to confirm the structure of a novel major circulating metabolite of the substance P receptor antagonist, CP-122,721.

The necessity for its custom synthesis in 2002 suggests that the compound was not widely available as a catalog chemical at that time, marking this publication as a key milestone in its history.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the methodology described by Dalvie et al. (2002).

Step 1: Synthesis of 2-methoxy-5-(trifluoromethoxy)benzoic acid

To a solution of 2-bromo-1-methoxy-4-(trifluoromethoxy)benzene (1.0 g, 3.69 mmol) in anhydrous ether (50 ml) at -78°C under a nitrogen atmosphere, n-butyl lithium (0.738 ml, 1.85 mmol) was added. The resulting solution was stirred for a specified period, followed by quenching with solid carbon dioxide. Standard acid-base workup and purification yielded 2-methoxy-5-(trifluoromethoxy)benzoic acid as an off-white solid.

Step 2: Demethylation to this compound

To a solution of 2-methoxy-5-(trifluoromethoxy)benzoic acid (23.6 mg, 0.1 mmol) in anhydrous methylene chloride (0.9 ml), boron tribromide (0.100 ml, 1 M solution in methylene chloride) was added at 0°C. The reaction was allowed to proceed for 16 hours. The solution was then acidified with 1N hydrochloric acid and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.

Physicochemical and Structural Data

The structural and physicochemical properties of this compound contribute to its utility in medicinal chemistry.

| Property | Value |

| CAS Number | 129644-57-1 |

| Molecular Formula | C₈H₅F₃O₄ |

| Molecular Weight | 222.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-132 °C |

Subsequent Use in Drug Discovery

Following its initial synthesis as a metabolite standard, this compound became recognized as a valuable starting material for the synthesis of more complex molecules. For instance, it has been utilized in the development of inhibitors for various biological targets. A notable example is its use as a precursor in the synthesis of inhibitors of the WD repeat-containing protein 5 (WDR5), a target in cancer therapy.

The general workflow for its utilization as a building block involves the functionalization of either the carboxylic acid or the hydroxyl group to build more elaborate molecular architectures.

Conclusion

The history of this compound illustrates a common trajectory for valuable chemical building blocks. Initially synthesized to meet a specific analytical need in a drug metabolism study, its utility as a precursor for more complex, biologically active molecules was subsequently recognized. Its commercial availability today is a testament to its importance in the ongoing quest for novel therapeutics, providing a readily accessible scaffold that combines the beneficial properties of salicylic acid with the advantageous metabolic and physicochemical characteristics of the trifluoromethoxy group. This guide serves as a foundational resource for researchers leveraging this versatile compound in their drug discovery and development endeavors.

Spectral Analysis of 2-hydroxy-5-(trifluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectral values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~10.5 | Singlet (broad) | 1H | -OH |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.4 | Doublet of doublets | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~155 | C-OH |

| ~148 | C-OCF₃ |

| ~121.5 (q, J ≈ 256 Hz) | -OCF₃ |

| ~124 | Ar-CH |

| ~119 | Ar-CH |

| ~118 | Ar-C (quaternary) |

| ~116 | Ar-CH |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Phenol) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1170 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization - Negative Mode)

| m/z | Interpretation |

| 221.01 | [M-H]⁻ (Molecular ion) |

| 177.02 | [M-H-CO₂]⁻ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Typical parameters for a 500 MHz spectrometer would include a spectral width of 16 ppm, a 90° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters for a 125 MHz spectrometer would include a spectral width of 240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (typically 1024 or more) will be required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and reference them to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure (Thin Solid Film Method): [3]

-

Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as acetone or methylene chloride.[3]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[4] For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation.[4]

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[4]

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[5]

-

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation and the formation of gas-phase ions.[5]

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Aromatic carboxylic acids often show prominent molecular ion peaks.[6][7] Common fragments include the loss of -OH and -COOH groups.[6][7]

-

Visualizations

The following diagrams illustrate key conceptual workflows in spectral data analysis.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. GCMS Section 6.12 [people.whitman.edu]

solubility and stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide on the Solubility and Stability of 2-hydroxy-5-(trifluoromethoxy)benzoic acid

Introduction

This compound is a halogenated derivative of salicylic acid. The presence of the trifluoromethoxy group at the 5-position is anticipated to significantly alter the molecule's physicochemical properties compared to the parent compound, salicylic acid. This modification, particularly the enhancement of lipophilicity and metabolic stability, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides a technical overview of the available data and predicted characteristics concerning its solubility and stability, outlines detailed experimental protocols for its assessment, and discusses its potential biological relevance based on structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound is presented below. These parameters are fundamental to understanding its behavior in both aqueous and organic environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 129644-57-1 | |

| Molecular Formula | C8H5F3O4 | |

| Molecular Weight | 222.12 g/mol | |

| Physical Form | White to light brown solid | |

| Melting Point | 130-132 °C | |

| pKa (Predicted) | 2.5 - 3.5 | Cheminformatics Prediction |

| logP (Predicted) | ~3.5 - 4.0 | Cheminformatics Prediction |

*Note: Predicted values are based on computational models for structurally similar compounds, such as 2-hydroxy-5-(trifluoromethyl)benzoic acid, which has a predicted LogP of 3.89[1]. Experimental verification is required.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively available in public literature. However, a qualitative profile can be inferred from its structure and the known properties of related benzoic acids.[2][3][4] The trifluoromethoxy group is strongly lipophilic, suggesting that solubility will be poor in aqueous media at low pH and significantly higher in many organic solvents.

Aqueous Solubility

As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent. Below its pKa, the compound will exist predominantly in its neutral, protonated form, leading to low solubility. Above the pKa, it will deprotonate to form the more soluble carboxylate salt.

Table 2: Predicted Aqueous Solubility Profile

| Medium | Expected Solubility | Rationale |

| Acidic (pH < 2) | Very Low | The compound is in its neutral, highly lipophilic form. |

| Neutral (pH 6-8) | Moderate to High | The compound is primarily in its ionized, more polar carboxylate form. |

| Basic (pH > 9) | High | The compound is fully ionized as the carboxylate salt. |

Solubility in Organic Solvents

The compound is expected to exhibit good solubility in polar aprotic and polar protic organic solvents.

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High |

| Alcohols | Methanol, Ethanol, Isopropanol | High |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High |

| Halogenated | Dichloromethane (DCM) | Moderate |

| Non-polar | Hexane, Heptane, Toluene | Very Low |

Stability Profile

The stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and establish appropriate storage and handling procedures.[5]

Table 4: Predicted Stability and Potential Degradation Pathways

| Condition | Predicted Stability | Potential Degradation Pathway(s) |

| Acidic Hydrolysis | Likely Stable | Generally, benzoic acids are stable under acidic conditions.[6] |

| Basic Hydrolysis | Potential for Degradation | At elevated temperatures and high pH, decarboxylation may occur. |

| Oxidation | Susceptible | Phenolic compounds can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures.[7][8] |

| Thermal | Relatively Stable | The high melting point suggests good thermal stability under normal storage conditions.[1] Degradation would be expected at temperatures approaching its boiling point. |

| Photostability | Potential for Degradation | Aromatic systems, especially phenols, can be sensitive to UV/Vis light, which may induce oxidative degradation.[9] Dark storage is recommended. |

Experimental Protocols

The following sections detail standardized methodologies for determining the thermodynamic solubility and chemical stability of this compound.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Caption: Shake-Flask Solubility Determination Workflow.

Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule, as recommended by ICH guidelines.[13][14][15] A target degradation of 5-20% is typically desired to ensure that primary degradants are formed without excessive decomposition.[14][16]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Heat the solid powder and a solution of the compound at a high temperature (e.g., 80 °C).[14]

-

Photolytic Degradation: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A dark control sample should be stored under the same conditions.

-

-

Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.

-

Data Interpretation: Calculate the percentage of degradation. For significant degradants, use LC-MS/MS to aid in structural elucidation.

Caption: Forced Degradation Experimental Workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound are documented, its close structural analogy to salicylic acid and other anti-inflammatory benzoic acids provides a basis for hypothesizing its mechanism of action.[17][18] The related compound Triflusal, which is metabolized to a hydroxylated trifluoromethyl benzoic acid, is a known antiplatelet agent that acts by irreversibly inhibiting cyclooxygenase-1 (COX-1).[19][20][21] This prevents the formation of thromboxane A2, a potent mediator of platelet aggregation.[22][23] It is plausible that this compound could interact with the same pathway.

Caption: Hypothesized Mechanism via COX-1 Inhibition.

References

- 1. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]

- 2. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. researchgate.net [researchgate.net]

- 19. Triflusal - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 21. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mims.com [mims.com]

- 23. What is Triflusal used for? [synapse.patsnap.com]

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Effects on Benzoic Acid Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of electronic and physicochemical properties that can be leveraged to optimize the druglike characteristics of a lead compound. This technical guide provides an in-depth analysis of the effects of the trifluoromethoxy substituent on the properties of benzoic acid, a common scaffold in drug design. This document will explore the impact on acidity, lipophilicity, and other relevant physicochemical parameters, providing detailed experimental protocols and visual representations of associated biological pathways and workflows.

Physicochemical Properties: A Comparative Analysis

The introduction of a trifluoromethoxy group to the benzoic acid ring profoundly alters its fundamental properties. The strong electron-withdrawing nature of the -OCF₃ group, coupled with its notable lipophilicity, provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule.

Acidity (pKa)

The acidity of the carboxylic acid moiety is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group, being strongly electron-withdrawing, increases the acidity of benzoic acid (lowers the pKa) by stabilizing the resulting carboxylate anion through inductive effects. This effect is position-dependent, with the ortho and para positions experiencing a more significant increase in acidity compared to the meta position. For comparison, the trifluoromethyl (-CF₃) group, another common fluorine-containing substituent, also increases acidity but with slightly different electronic consequences.

| Compound | pKa |

| Benzoic Acid | 4.20[1] |

| 2-(Trifluoromethoxy)benzoic Acid | ~2.89 (Predicted)[2] |

| 3-(Trifluoromethoxy)benzoic Acid | 3.82 (Predicted)[3] |

| 4-(Trifluoromethoxy)benzoic Acid | 3.85 (Predicted) |

| 2-(Trifluoromethyl)benzoic Acid | 3.52 |

| 3-(Trifluoromethyl)benzoic Acid | 3.86[4] |

| 4-(Trifluoromethyl)benzoic Acid | 3.75 |

Note: Predicted values are based on computational models and may differ from experimental values.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor influencing a drug's ability to cross biological membranes. The trifluoromethoxy group is known to significantly increase the lipophilicity of a molecule.[5] This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins.

| Compound | logP |

| Benzoic Acid | 1.87[6] |

| 2-(Trifluoromethoxy)benzoic Acid | 2.8 (XLogP3)[7] |

| 3-(Trifluoromethoxy)benzoic Acid | 3.2 (XLogP3)[8] |

| 4-(Trifluoromethoxy)benzoic Acid | 3.2 (XLogP3)[9] |

| 2-(Trifluoromethyl)benzoic Acid | 1.3 (XLogP3)[10] |

| 3-(Trifluoromethyl)benzoic Acid | 2.5 (Experimental) |

| 4-(Trifluoromethyl)benzoic Acid | 3.1 (XLogP3)[3] |

Note: XLogP3 values are computationally predicted.

Other Physicochemical Properties

The trifluoromethoxy substitution also influences other important properties such as melting point and solubility.

| Compound | Melting Point (°C) | Water Solubility |

| Benzoic Acid | 122.4 | Slightly soluble[11] |

| 2-(Trifluoromethoxy)benzoic Acid | 78[2] | Soluble in Methanol[2] |

| 3-(Trifluoromethoxy)benzoic Acid | 89-92[5] | Soluble in Methanol[3] |

| 4-(Trifluoromethoxy)benzoic Acid | 150-154[7] | Soluble in Chloroform, Methanol |

| 2-(Trifluoromethyl)benzoic Acid | 107-110 | Poorly soluble in water; Soluble in organic solvents[2] |

| 3-(Trifluoromethyl)benzoic Acid | 104-106[12] | - |

| 4-(Trifluoromethyl)benzoic Acid | 219-220[8] | Soluble in water[13] |

Biological Implications and Applications

The unique properties imparted by the trifluoromethoxy group make it a valuable substituent in drug design. Its ability to enhance metabolic stability is a particularly noteworthy advantage. The strong C-F bonds within the trifluoromethoxy group are resistant to enzymatic cleavage, which can block metabolic hotspots and increase the half-life of a drug.[5]

Signaling Pathway Example: Inhibition of the CBFβ-SMMHC-RUNX1 Interaction in Leukemia

References

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 [m.chemicalbook.com]

- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 [chemicalbook.com]

- 6. AI-10-49 - Wikipedia [en.wikipedia.org]

- 7. 2-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aablocks.com [aablocks.com]

- 9. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 14. AML study shows transcription factors are ‘druggable’ | MDedge [mdedge.com]

2-Hydroxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Chemical Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid, represents a valuable chemical intermediate in the design and synthesis of novel therapeutic agents. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly influence the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications as a building block in drug discovery. Due to the limited availability of specific data for this compound, information from the closely related analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, is included for comparative purposes and to suggest potential methodologies.

Physicochemical Properties

The unique properties endowed by the trifluoromethoxy group make this scaffold attractive for medicinal chemistry. A summary of the available and predicted physicochemical data is presented below.

| Property | This compound | 2-Hydroxy-5-(trifluoromethyl)benzoic Acid (for comparison) |

| CAS Number | 129644-57-1 | 79427-88-6 |

| Molecular Formula | C₈H₅F₃O₄ | C₈H₅F₃O₃ |

| Molecular Weight | 222.12 g/mol | 206.12 g/mol |

| Melting Point | 130-132 °C | Not Available |

| Boiling Point | Not Available | 292.8 ± 40.0 °C (Predicted) |

| pKa | Not Available | 2.55 ± 0.10 (Predicted) |

| LogP | Not Available | 3.89 (Predicted) |

| Appearance | Light brown to brown solid | White crystalline solid |

| Solubility | Not Available | Not Available |

Synthesis of this compound

References

Potential Therapeutic Targets of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-hydroxy-5-(trifluoromethoxy)benzoic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This document summarizes the key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Therapeutic Areas and Molecular Targets

Derivatives of this compound have demonstrated potential in several key therapeutic areas, primarily through the modulation of specific molecular targets. These include cancer, inflammation, and microbial infections. The trifluoromethoxy group often enhances metabolic stability and cell permeability, making these derivatives attractive candidates for drug development.

Cancer

In the context of oncology, these derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, namely Sirtuin 5 (SIRT5) and Histone Deacetylases (HDACs).

SIRT5, a mitochondrial NAD+-dependent deacylase, is implicated in various cellular metabolic pathways that are often dysregulated in cancer.[1][2] Inhibition of SIRT5 is a promising strategy for cancer therapy. While direct IC50 values for this compound derivatives are not extensively reported in publicly available literature, studies on structurally related 2-hydroxybenzoic acid derivatives have identified them as a novel class of SIRT5 inhibitors.[1] The proposed mechanism involves the interaction of the carboxylate and hydroxyl groups with key residues in the SIRT5 active site.[1]

Quantitative Data: SIRT5 Inhibition by 2-Hydroxybenzoic Acid Derivatives

| Compound Class | Target | IC50 (µM) | Assay Method | Reference |

| 2-Hydroxybenzoic acid derivatives | SIRT5 | 26.4 ± 0.8 | Trypsin-coupled fluorescence assay | [1] |

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Benzoic acid derivatives, in general, have been explored as HDAC inhibitors.[1] The inhibition of HDACs by these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Inflammation

The anti-inflammatory properties of salicylic acid and its derivatives are well-established. Derivatives of this compound are being investigated for their potential to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade and the activity of cyclooxygenase (COX) enzymes. A study on the related compound, 2-hydroxy-4-trifluoromethylbenzoic acid, has shown potent inhibition of COX-2 expression and NF-κB activation.[3]

Quantitative Data: Anti-inflammatory Activity of Trifluoromethylated Salicylate Derivatives

| Compound | Target/Pathway | IC50 / Effect | Cell Line/Model | Reference |

| 2-hydroxy-4-trifluoromethylbenzoic acid | COX-2 mediated PGE2 production | IC50 = 0.39 mM | LPS-activated human blood | [3] |

| 2-hydroxy-4-trifluoromethylbenzoic acid | NF-κB activation | Inhibition | Human mononuclear cells | [3] |

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

SIRT5 Signaling in Cancer Metabolism

SIRT5 plays a critical role in regulating cellular metabolism by desuccinylating and demalonylating key enzymes. In cancer, SIRT5 can act as either a tumor promoter or suppressor depending on the context. Its inhibition by 2-hydroxybenzoic acid derivatives can disrupt cancer cell metabolism, leading to reduced proliferation and survival.

NF-κB Signaling in Inflammation

The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Derivatives of this compound are hypothesized to inhibit this pathway, thereby reducing inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound derivatives.

SIRT5 Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for screening SIRT5 inhibitors.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine flanked by a fluorophore and a quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a peptidase to cleave the desuccinylated substrate)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of SIRT5 enzyme and the fluorogenic substrate in assay buffer. Prepare a solution of NAD+ in assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the test compound dilution or vehicle control (DMSO).

-

Initiation: Add the SIRT5 enzyme/substrate solution to each well. Initiate the reaction by adding the NAD+ solution.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

Development: Add the developer solution to each well and incubate for an additional 15-20 minutes at 37°C.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

HDAC Inhibition Assay (Fluorogenic)

This protocol is a standard method for screening HDAC inhibitors.[4][5][6][7]

Materials:

-

HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution containing a lysine developer and Trichostatin A (as a positive control inhibitor)

-

Test compounds dissolved in DMSO

-

96-well black microplate

Procedure:

-

Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound or vehicle control.

-

Enzyme Addition: Add HeLa nuclear extract or purified HDAC enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

-

Data Analysis: Determine the percent inhibition and IC50 values for the test compounds.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

This protocol assesses the ability of the compounds to inhibit the degradation of IκBα, a key step in NF-κB activation.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IκBα and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with LPS for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against IκBα overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of IκBα degradation.

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. Their ability to target key enzymes in cancer metabolism (SIRT5, HDACs) and central pathways in inflammation (NF-κB, COX-2) makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular interactions with their targets, optimizing their potency and selectivity, and evaluating their efficacy and safety in preclinical models.

References

- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hub.hku.hk [hub.hku.hk]

- 3. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for 2-hydroxy-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 2-hydroxy-5-(trifluoromethoxy)benzoic acid, a fluorinated derivative of salicylic acid. Due to the presence of the trifluoromethoxy group, this compound exhibits increased lipophilicity and metabolic stability, making it an attractive candidate for drug discovery and medicinal chemistry applications. This document outlines its physicochemical properties, potential biological activities based on related compounds, and detailed, adaptable experimental protocols for its synthesis and evaluation as a potential inhibitor of key signaling pathways implicated in inflammation and disease.

Physicochemical Properties

This compound is a white to light brown crystalline solid. Its key properties are summarized in the table below for easy reference. The high LogP value suggests excellent membrane permeability, a desirable characteristic for drug candidates.

| Property | Value | Reference |

| CAS Number | 129644-57-1 | |

| Molecular Formula | C₈H₅F₃O₄ | |

| Molecular Weight | 222.12 g/mol | |

| Melting Point | 130-132 °C | [1] |

| Boiling Point | 292.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.539 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 3.89 (Predicted) | [3] |

| pKa | 2.55 ± 0.10 (Predicted) | [2] |

| Appearance | Light brown to brown solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Potential Biological Applications & Signaling Pathways

Based on the known activities of structurally similar salicylic acid derivatives, this compound is a promising candidate for investigation in several key biological areas. The trifluoromethoxy group is expected to enhance its potency and pharmacokinetic profile compared to its non-fluorinated counterparts.

Anti-inflammatory Activity via COX Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl analog, 2-hydroxy-5-(trifluoromethyl)benzoic acid, has demonstrated potent COX-2 inhibition. It is hypothesized that this compound will also act as a COX inhibitor, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation. It is plausible that this compound will interfere with the NF-κB signaling cascade, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.

SIRT5 Inhibition

Sirtuin 5 (SIRT5) is a NAD⁺-dependent deacetylase involved in metabolic regulation, and its dysregulation has been linked to cancer and neurodegenerative diseases. Derivatives of 2-hydroxybenzoic acid have been identified as selective SIRT5 inhibitors.[4][5] this compound represents a novel scaffold for the development of potent and selective SIRT5 inhibitors.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and biological evaluation of this compound. These are based on established methods for similar compounds and may require optimization.

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid.[2]

Materials:

-

3-(trifluoromethoxy)benzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Benzoquinone

-

Potassium acetate (KOAc)

-

N,N-dimethylacetamide (DMAc)

-

Oxygen (O₂)

-

50 mL high-pressure reactor with magnetic stir bar

Procedure:

-

To a 50 mL high-pressure reactor, add Pd(OAc)₂ (e.g., 0.05 mmol), 3-(trifluoromethoxy)benzoic acid (e.g., 0.5 mmol), benzoquinone (e.g., 0.5 mmol), and KOAc (e.g., 1 mmol).

-

Add DMAc (e.g., 1.5 mL) to the reactor.

-

Seal the reactor and fill with O₂ to 20 atm, then evacuate. Repeat this process twice, finally filling the reactor with O₂ to 5 atm.

-

Stir the reaction mixture at 115 °C for 15 hours.

-

Cool the reactor to room temperature.

-

Purify the crude product using standard chromatographic techniques to obtain this compound.

In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the title compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

This compound dissolved in DMSO

-

LC-MS/MS system for prostaglandin E₂ (PGE₂) detection

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate for 2 minutes at room temperature.

-

Add various concentrations of this compound (or vehicle control) to the enzyme solution and pre-incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding arachidonic acid and incubate for 2 minutes.

-

Terminate the reaction by adding hydrochloric acid.

-

Extract the prostaglandins and quantify the amount of PGE₂ produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro NF-κB Translocation Assay

This high-content screening assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

A suitable cell line (e.g., HeLa or THP-1)

-

TNF-α (or other appropriate stimulus)

-

This compound

-

Primary antibody against NF-κB p65

-

Alexa Fluor 488-conjugated secondary antibody

-

Hoechst 33342 (nuclear stain)

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system and analyze the nuclear translocation of p65.

-

Quantify the inhibitory effect of the compound on NF-κB translocation.

In Vitro SIRT5 Inhibition Assay

This fluorogenic assay measures the desuccinylase activity of SIRT5.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)

-

NAD⁺

-

SIRT assay buffer

-

Developer solution

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing SIRT assay buffer, NAD⁺, and the SIRT5 enzyme.

-

Add various concentrations of this compound or a known SIRT5 inhibitor (positive control).

-

Initiate the reaction by adding the fluorogenic SIRT5 substrate.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction and add the developer solution, which generates a fluorescent signal from the desuccinylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is a template for tabulating IC₅₀ values from the proposed biological assays.

| Compound | Target | Assay Type | IC₅₀ (µM) |

| This compound | COX-1 | In Vitro Enzyme Assay | TBD |

| This compound | COX-2 | In Vitro Enzyme Assay | TBD |

| This compound | NF-κB | Cell-based Translocation | TBD |

| This compound | SIRT5 | Fluorogenic Enzyme Assay | TBD |

| Reference Inhibitor 1 | Target 1 | Assay Type | Known Value |

| Reference Inhibitor 2 | Target 2 | Assay Type | Known Value |

TBD: To be determined.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and metabolic diseases. The provided protocols offer a robust framework for its synthesis and biological characterization. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

- 1. This compound CAS#: 129644-57-1 [chemicalbook.com]

- 2. 2-Hydroxy-5-Trifluoromethyl Benzoic Acid CAS#: 79427-88-6 [m.chemicalbook.com]

- 3. 2-hydroxy-5-(trifluoromethyl)benzoic Acid (79427-88-6) for sale [vulcanchem.com]

- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-hydroxy-5-(trifluoromethoxy)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in organic synthesis. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethoxy group, which can enhance metabolic stability and cell permeability of target molecules.

Overview of Synthetic Applications

This compound serves as a key starting material for the synthesis of a variety of bioactive molecules. Its trifluoromethoxy-substituted salicylic acid scaffold is particularly valuable for creating novel therapeutic agents. Key applications include its use as a precursor for:

-

Ester Derivatives: Esterification of the carboxylic acid moiety can be employed to generate prodrugs with altered pharmacokinetic profiles.

-

Amide Derivatives: Amide coupling reactions with various amines lead to the formation of compounds with diverse biological activities, including potential enzyme inhibitors.

-

Heterocyclic Compounds: The functional groups on the aromatic ring can be utilized in cyclization reactions to construct more complex heterocyclic systems.

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly influence the properties of a molecule. Its introduction can lead to:

-

Increased Lipophilicity: Facilitating passage through biological membranes.

-

Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

-

Modulation of Acidity: Affecting the pKa of the carboxylic acid and phenol groups.

Experimental Protocols

The following are representative protocols for common transformations involving this compound.

Protocol 1: Methyl Esterification

This protocol describes the synthesis of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, a common intermediate for further derivatization.[1]

Reaction Scheme:

Materials:

-

This compound

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add EDCI (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 2-hydroxy-5-(trifluoromethoxy)benzoate.

Protocol 2: Amide Coupling (General Procedure)

This protocol provides a general method for the synthesis of N-substituted 2-hydroxy-5-(trifluoromethoxy)benzamides using a peptide coupling reagent.

Reaction Scheme:

Materials:

-

This compound

-

Amine (R-NH2)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-